molecular formula C17H17N5O3 B5698120 2-(benzotriazol-1-yl)-N-[(2,3-dimethoxyphenyl)methylideneamino]acetamide

2-(benzotriazol-1-yl)-N-[(2,3-dimethoxyphenyl)methylideneamino]acetamide

Cat. No.: B5698120
M. Wt: 339.3 g/mol
InChI Key: TYGHDLWAAPUCFN-UHFFFAOYSA-N
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Description

2-(benzotriazol-1-yl)-N-[(2,3-dimethoxyphenyl)methylideneamino]acetamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by the presence of a benzotriazole moiety and a dimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzotriazol-1-yl)-N-[(2,3-dimethoxyphenyl)methylideneamino]acetamide typically involves the reaction of benzotriazole with an appropriate aldehyde or ketone in the presence of a suitable catalyst. The reaction conditions may vary depending on the specific reagents used, but common conditions include refluxing the reaction mixture in an organic solvent such as ethanol or methanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(benzotriazol-1-yl)-N-[(2,3-dimethoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted benzotriazole derivatives.

Scientific Research Applications

2-(benzotriazol-1-yl)-N-[(2,3-dimethoxyphenyl)methylideneamino]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzotriazol-1-yl)-N-[(2,3-dimethoxyphenyl)methylideneamino]acetamide involves its interaction with molecular targets and pathways within biological systems. The benzotriazole moiety may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The dimethoxyphenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol: Known for its use as a UV stabilizer in various materials.

    2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Another benzotriazole derivative with applications in materials science.

Uniqueness

2-(benzotriazol-1-yl)-N-[(2,3-dimethoxyphenyl)methylideneamino]acetamide is unique due to its specific combination of benzotriazole and dimethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(2,3-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-15-9-5-6-12(17(15)25-2)10-18-20-16(23)11-22-14-8-4-3-7-13(14)19-21-22/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGHDLWAAPUCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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